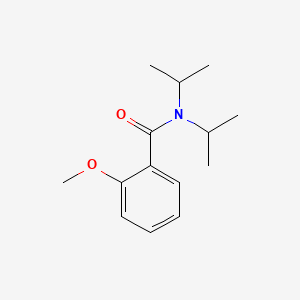

N,N-Diisopropyl-2-methoxybenzamide

Description

Contextualization within the Broader Field of Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.orgnih.gov This structural motif is a cornerstone in organic and medicinal chemistry due to its presence in a wide array of biologically active molecules and its utility as a synthetic intermediate. researchgate.netresearchgate.net The amide bond in benzamides is relatively stable and can participate in various chemical transformations, making it a versatile building block in the synthesis of complex organic structures. researchgate.net Benzamide derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities. researchgate.net The versatility of the benzamide scaffold allows for the introduction of various substituents on both the benzene ring and the amide nitrogen, leading to a vast chemical space for drug discovery and materials science. researchgate.net

Significance of N,N-Dialkylbenzamides as Key Scaffolds and Reagents in Advanced Chemical Research

Within the extensive family of benzamides, N,N-dialkylbenzamides have emerged as particularly important scaffolds and reagents. The presence of two alkyl groups on the amide nitrogen imparts specific properties to these molecules. A crucial application of N,N-dialkylbenzamides, particularly those with sterically demanding groups like N,N-diethyl or N,N-diisopropyl, is in directed ortho metalation (DoM) reactions. nih.govwikipedia.org The N,N-dialkylamido group acts as a powerful directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the amide by an organolithium reagent. wikipedia.orgorganic-chemistry.org This regioselective functionalization is a powerful strategy for the synthesis of highly substituted aromatic compounds. nih.govwikipedia.org The resulting ortho-lithiated species can then react with a wide range of electrophiles, allowing for the introduction of various functional groups with high precision. wikipedia.orgorganic-chemistry.org

Overview of Key Research Areas Pertaining to N,N-Diisopropyl-2-methoxybenzamide

This compound, with its specific substitution pattern, is at the forefront of several key research areas. The interplay between the N,N-diisopropylamido group and the ortho-methoxy group makes it a particularly interesting substrate for directed metalation studies. The methoxy (B1213986) group itself can also act as a directing group, leading to complex regiochemical outcomes that are of fundamental interest in organic synthesis. wikipedia.org

Research involving this compound often focuses on its use as a precursor for the synthesis of more complex molecules. The ability to functionalize the aromatic ring through DoM, followed by potential modification or removal of the directing groups, provides a versatile platform for building intricate molecular architectures. This has implications for the development of new pharmaceuticals and advanced materials.

Furthermore, the compound serves as a model system for studying the electronic and steric effects that govern the reactivity of polysubstituted aromatic systems. Understanding these fundamental principles is crucial for the rational design of new synthetic methodologies and functional molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H21NO2 cymitquimica.comfishersci.ie |

| Molecular Weight | 235.32 g/mol cymitquimica.comnih.gov |

| CAS Number | 148491-00-3 fishersci.ie |

| Purity | 97% fishersci.ie |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-10(2)15(11(3)4)14(16)12-8-6-7-9-13(12)17-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRXADQFESAWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351361 | |

| Record name | Benzamide, 2-methoxy-N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148491-00-3 | |

| Record name | Benzamide, 2-methoxy-N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diisopropyl 2 Methoxybenzamide and Its Structural Congeners

Established Synthetic Pathways to N,N-Diisopropyl-2-methoxybenzamide

The most conventional and widely utilized methods for synthesizing this compound involve the formation of an amide bond between a 2-methoxybenzoyl derivative and diisopropylamine (B44863). These methods are valued for their reliability and straightforward application.

Amidation Reactions from Ortho-Anisic Acid and Derivatives

The direct amidation of ortho-anisic acid (2-methoxybenzoic acid) or its activated derivatives is a fundamental approach for the synthesis of this compound. This process typically involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group to facilitate the nucleophilic attack by diisopropylamine.

A common strategy involves activating the carboxylic acid with a coupling agent. Another approach is the conversion of the acid into a more reactive species, such as an acyl chloride, which is then treated with the amine. For instance, a general method for preparing acylsulphamoylbenzamides, such as cyprosulfamide (B165978) (N-[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide), proceeds from the reaction of ortho-methoxybenzoic acid with 4-sulphamoylbenzoic acid. google.com This highlights the utility of 2-methoxybenzoic acid as a key precursor in the synthesis of complex benzamides.

A closely related synthesis for N,N-diethyl-2-methoxybenzamide, a structural analogue, starts with o-anisic acid. chemicalbook.com The acid is treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in dichloromethane (B109758) (CH2Cl2) to form the intermediate acyl chloride in situ. This reactive intermediate is then subjected to a reaction with diethylamine (B46881) to yield the final amide product. chemicalbook.com This procedure is broadly applicable and can be adapted for diisopropylamine to obtain the target compound.

Table 1: Representative Amidation Reaction

| Starting Material | Reagents | Intermediate | Amine | Product | Ref |

|---|

Coupling Reactions Involving Acyl Chlorides and Amines

A highly efficient and direct method for amide synthesis is the coupling of a pre-formed acyl chloride with an amine. This pathway avoids the need for in situ activation and is often high-yielding. For the synthesis of this compound, this involves the reaction of 2-methoxybenzoyl chloride with diisopropylamine.

This strategy has been successfully applied to synthesize structural congeners. For example, the synthesis of N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropionamide begins with the corresponding carboxylic acid, which is heated with thionyl chloride (SOCl₂) to produce the crude acyl chloride. prepchem.com This acyl chloride is then dissolved in a solvent like dichloromethane and added dropwise to a cooled solution of diisopropylamine to yield the desired propionamide. prepchem.com

Similarly, various 2-methoxybenzamide (B150088) derivatives are prepared by first refluxing the corresponding substituted acids in thionyl chloride to generate the acyl chlorides. nih.gov These are subsequently condensed with the appropriate amine in the presence of a base like triethylamine (B128534) to afford the target amides. nih.gov The Schotten-Baumann reaction conditions, which involve reacting an acyl chloride with an amine in the presence of an aqueous alkali metal hydroxide (B78521) solution, are also a classic and effective method for this type of transformation. google.com

Development of Novel Synthetic Approaches

As the demand for more efficient and versatile synthetic methods grows, researchers have developed novel strategies for amide bond formation that offer advantages over classical routes, such as milder reaction conditions or the ability to combine multiple steps into a single operation.

Non-Classical Mitsunobu Reaction Analogues for Benzamide (B126) Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for converting alcohols into a variety of other functional groups with an inversion of stereochemistry. wikipedia.org Traditionally used for ester formation, variations of this reaction can be employed to form C-N bonds, making it relevant for amide synthesis. wikipedia.orgorganic-chemistry.org The reaction typically involves an alcohol, a pronucleophile (such as a carboxylic acid or an amide), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

While the classical Mitsunobu reaction couples an alcohol and a carboxylic acid, it can be adapted for direct amidation by using an amine as the nucleophile, although this is more challenging. A more relevant variant for creating amide-like structures is the Fukuyama-Mitsunobu reaction, which uses a sulfonamide as the nitrogen nucleophile. wikipedia.org The direct synthesis of benzamides can be achieved under Mitsunobu conditions by activating the carboxylic acid. The reaction mechanism proceeds through a complex series of intermediates, initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate. wikipedia.org This methodology has been instrumental in the total synthesis of various natural products where amide bond formation is a key step. nih.gov For example, the Mitsunobu reaction has been used to form an amide derivative from an alcohol and a nitrogen-based nucleophile (NSNHBoc) in 78% yield during the synthesis of a pyrroloindole core. nih.gov

One-Pot Synthetic Strategies for Related Amides

An improved process for preparing acylsulphamoylbenzamides, specifically cyprosulfamide, can be performed as a one-pot reaction. google.com This strategy proceeds from 4-[[(2-methoxybenzoyl)amino]sulphonyl] benzoyl chloride, which is generated and then reacted further with cyclopropylamine (B47189) to give the final product without prior isolation of the acyl chloride intermediate. google.com

Another example is the straightforward, one-pot synthesis of N-(diisopropylphosphanyl)benzamide from benzamide. mdpi.com In this procedure, benzamide is treated directly with chlorodiisopropylphosphine (B1205602) (PiPr₂Cl) in refluxing toluene (B28343) in the presence of N,N-dimethylpyridin-4-amine (DMAP) and triethylamine to yield the product. mdpi.com Such strategies demonstrate the potential for developing an efficient one-pot synthesis for this compound from readily available precursors.

Table 2: Examples of One-Pot Syntheses for Related Amides

| Starting Materials | Key Reagents | Product | Strategy | Ref |

|---|---|---|---|---|

| Benzamide, PiPr₂Cl | DMAP, Triethylamine | N-(diisopropylphosphanyl)benzamide | Direct conversion in a single step | mdpi.com |

Regioselective Synthesis of Functionalized this compound Analogues

The regioselective synthesis of functionalized analogues of this compound is crucial for developing new compounds with tailored properties. This involves introducing additional functional groups at specific positions on the aromatic ring.

The synthesis of various 2-methoxybenzamide derivatives for evaluation as hedgehog signaling pathway inhibitors demonstrates regiocontrol. nih.gov In these syntheses, various substituted benzoic acids are used as precursors. The position of the substituents on the final benzamide product is dictated by their position on the starting acid, ensuring a high degree of regioselectivity. For instance, condensing 2-chloro or 6-chloro substituted acyl chlorides with an amine leads specifically to the corresponding 2-chloro or 6-chloro benzamide products. nih.gov

Similarly, the synthesis of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides showcases regioselective transformations. mdpi.com The synthesis starts with specifically substituted precursors to build the desired molecule. Furthermore, a subsequent reaction, such as the demethylation of a methoxy (B1213986) group to a hydroxyl group using boron tribromide (BBr₃), can be performed. The selectivity of such reactions is key to obtaining the correctly functionalized analogue. mdpi.com The synthesis of N,N-di-n-propyldopamine congeners, where a phenolic hydroxyl group is selectively replaced by bioisosteric groups like a formamide (B127407) or a methanesulfonamide, further illustrates the importance of regioselective modifications in creating functionalized analogues. nih.gov

Strategies for Ortho-, Meta-, and Para-Substitution

The ability to introduce functional groups at specific positions on the benzamide ring is fundamental for creating a diverse range of structural congeners. Various synthetic strategies have been developed to achieve ortho-, meta-, and para-substitution, often leveraging the directing effects of the amide group or other substituents.

One notable method for the synthesis of substituted N,N-dialkylbenzamides is the non-classical Mitsunobu reaction. This approach has been successfully applied to the preparation of N,N-diethylbenzamides with substituents at the ortho, meta, and para positions. The reaction typically involves the coupling of a substituted benzoic acid with a dialkylamine in the presence of a phosphine (B1218219) and an azodicarboxylate. This methodology has proven effective for a range of benzoic acids bearing both electron-donating and electron-withdrawing groups, affording the corresponding benzamides in good yields. While this method has been demonstrated with N,N-diethylamine, the principles are applicable to the synthesis of N,N-diisopropylbenzamides, providing a versatile route to positional isomers.

Another powerful strategy for the functionalization of the aromatic ring is directed ortho-metalation (DoM). The N,N-diisopropylamide group is a highly effective directing group in this reaction, facilitating the deprotonation of the ortho-position by an organolithium reagent. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide array of substituents specifically at the position adjacent to the amide. This method is particularly valuable for the synthesis of ortho-substituted derivatives which can be challenging to access through other means.

Furthermore, direct C-H functionalization reactions catalyzed by transition metals have emerged as a powerful tool for the synthesis of substituted benzamides. These methods allow for the direct coupling of C-H bonds with various partners, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For instance, palladium-catalyzed C-H allylation of N-methoxybenzamides using chiral cyclopentadienyl (B1206354) (Cp) ligands has been shown to be highly effective for introducing functional groups. acs.org

The table below summarizes some examples of substituted N,N-dialkylbenzamides and the synthetic methods employed.

| Compound Name | Substituent Position | Synthetic Method |

| N,N-Diethyl-4-methoxybenzamide | Para | Mitsunobu Reaction |

| N,N-Diethyl-2-methylbenzamide | Ortho | Mitsunobu Reaction |

| N,N-Diethyl-3-nitrobenzamide | Meta | Mitsunobu Reaction |

Stereoselective and Enantioselective Methodologies for Derivative Formation

The development of stereoselective and enantioselective methods for the formation of derivatives of this compound is a more advanced area of research, aimed at creating chiral molecules with specific three-dimensional arrangements. These methods are crucial when the biological activity or material properties of the compound are dependent on its stereochemistry.

A significant advancement in this field is the catalytic enantioselective bromination of N,N-diisopropylbenzamides. researchgate.net This reaction introduces a bromine atom onto the aromatic ring in a stereocontrolled manner, leading to the formation of atropisomeric benzamides. Atropisomers are stereoisomers arising from hindered rotation around a single bond, and their selective synthesis is a challenging but important goal in asymmetric catalysis. While the full details of this specific methodology require access to specialized literature, it highlights a key strategy for introducing chirality into this class of compounds. The use of chiral catalysts, such as peptides or other organic molecules, can effectively control the stereochemical outcome of the reaction. datapdf.com

The design and application of chiral ligands for transition metal-catalyzed reactions is another cornerstone of asymmetric synthesis. mdpi.com For instance, the use of chiral cyclopentadienyl (Cp) ligands in rhodium(III)-catalyzed C-H functionalization reactions of N-methoxybenzamides has demonstrated excellent enantioselectivity in allylation reactions. acs.orgresearchgate.net These chiral ligands create a chiral environment around the metal center, which in turn directs the approach of the reactants and leads to the preferential formation of one enantiomer over the other. The tunability of these chiral ligands allows for the optimization of the reaction for different substrates and transformations. mdpi.comresearchgate.net

While direct examples of stereoselective and enantioselective derivatizations of this compound itself are not widely reported in readily accessible literature, the principles established with closely related N,N-dialkylbenzamides and N-methoxybenzamides provide a strong foundation for future work in this area. The development of novel chiral catalysts and ligands continues to expand the toolkit available to synthetic chemists for the precise construction of complex chiral molecules. scispace.com

N,n Diisopropyl 2 Methoxybenzamide As a Directing Group in C H Functionalization Chemistry

Principles of Directed Ortho-Metalation (DoM) Utilizing N,N-Diisopropylbenzamide Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org This process involves the deprotonation of the C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized aryl-lithium intermediate. wikipedia.orgrsc.org The N,N-dialkylamide group, particularly the sterically hindered N,N-diisopropylamide, is recognized as one of the most effective DMGs. organic-chemistry.org

The cornerstone of the DoM strategy is the initial coordination of the organolithium reagent to a heteroatom within the directing group. wikipedia.orgrsc.org In the case of N,N-diisopropylbenzamide derivatives, the carbonyl oxygen atom acts as a Lewis base, coordinating to the Lewis acidic lithium ion of the organolithium species (e.g., n-butyllithium or s-butyllithium). rsc.orgbaranlab.org This pre-coordination brings the base into close proximity to the ortho-C-H bonds of the aromatic ring, a phenomenon often referred to as the complex-induced proximity effect (CIPE). baranlab.org This chelation is crucial for lowering the activation energy of the subsequent deprotonation step. The presence of the 2-methoxy group in N,N-diisopropyl-2-methoxybenzamide can further enhance this coordination, potentially leading to a more stable and reactive intermediate.

Following the coordination of the organolithium reagent, the deprotonation of the ortho-C-H bond occurs. The coordination of the lithium ion to the amide's carbonyl oxygen increases the kinetic acidity of the adjacent ortho-protons, making them more susceptible to abstraction by the strong base. organic-chemistry.orguwindsor.ca The bulky N,N-diisopropyl groups play a crucial role in preventing nucleophilic attack of the organolithium reagent at the electrophilic carbonyl carbon, thereby favoring the desired C-H activation pathway. The resulting ortho-lithiated species is a stable intermediate that can then react with a wide variety of electrophiles to introduce a new functional group exclusively at the ortho position, a level of regioselectivity that is often difficult to achieve through classical electrophilic aromatic substitution reactions. wikipedia.orgrsc.org

Transition Metal-Catalyzed C-H Functionalization Reactions Directed by this compound

Beyond classical DoM with organolithium bases, the this compound group is an excellent directing group for a variety of transition metal-catalyzed C-H functionalization reactions. In these processes, the amide group coordinates to the transition metal center, facilitating the cleavage of a specific C-H bond and subsequent bond formation.

The N,N-dialkylamide group has been successfully employed in palladium-catalyzed ortho-acylation reactions. In a notable example, tertiary benzamides, including N,N-diethylbenzamide, undergo ortho-acylation with arylglyoxylic acids in the presence of a palladium catalyst. nih.gov This reaction proceeds via an ortho-palladation mechanism, where the amide group directs the palladium catalyst to the C-H bond at the ortho position. The resulting palladacycle intermediate then reacts with the acyl source, leading to the formation of the ortho-acylated product. nih.gov

Decarboxylative couplings represent another important class of reactions where the N,N-dialkylamide directing group can be utilized. While specific examples with this compound are not prevalent, the underlying principles suggest its applicability. In related systems, directing groups facilitate the ortho-C-H activation, and a suitable coupling partner undergoes decarboxylation to generate a reactive species that couples with the activated C-H bond. For instance, ruthenium-catalyzed decarboxylative ortho-C-H azaarylation has been demonstrated using a traceless directing group strategy, highlighting the potential for such transformations. rsc.org

Table 1: Palladium-Catalyzed Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids This table presents representative data for a similar substrate, N,N-diethylbenzamide, as a model for the reactivity of this compound.

| Entry | Arylglyoxylic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylglyoxylic acid | 2-Benzoyl-N,N-diethylbenzamide | 85 |

| 2 | 4-Methylphenylglyoxylic acid | N,N-Diethyl-2-(4-methylbenzoyl)benzamide | 82 |

| 3 | 4-Methoxyphenylglyoxylic acid | N,N-Diethyl-2-(4-methoxybenzoyl)benzamide | 88 |

| 4 | 4-Chlorophenylglyoxylic acid | 2-(4-Chlorobenzoyl)-N,N-diethylbenzamide | 75 |

Data is synthesized from closely related examples in the literature. nih.gov

Rhodium(III) catalysts are highly effective for directed C-H halogenation. The N-acylsulfonamide group has been shown to be an effective directing group for the rhodium-catalyzed ortho-halogenation of arenes using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. mdpi.com While specific studies focusing on this compound are limited, the N-methoxyamide group in general has been shown to direct rhodium-catalyzed C-H activation. rsc.org The mechanism is believed to involve the formation of a five-membered rhodacycle intermediate, which then undergoes reaction with the halogen source to afford the ortho-halogenated product with high regioselectivity. researchgate.net

Table 2: Rhodium(III)-Catalyzed Ortho-Halogenation Directed by a Related Amide Group This table illustrates the general reactivity for ortho-halogenation using a directing group conceptually similar to this compound.

| Entry | Substrate | Halogen Source | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Tosylbenzamide | NBS | 2-Bromo-N-tosylbenzamide | 95 |

| 2 | N-Tosylbenzamide | NCS | 2-Chloro-N-tosylbenzamide | 92 |

| 3 | N-Tosylbenzamide | NIS | 2-Iodo-N-tosylbenzamide | 88 |

Data is synthesized from closely related examples in the literature. mdpi.com

The direct vinylation of aromatic C-H bonds is a powerful tool for the synthesis of styrenyl compounds. Rhodium(III) catalysis has been instrumental in advancing this transformation. The reaction typically involves the C-H activation of an arene bearing a directing group, followed by coupling with a vinylating agent such as vinyl acetate. While a broad range of directing groups are effective, the specific use of this compound is not extensively documented. However, related N-methoxybenzamides have been shown to participate in rhodium(III)-catalyzed annulation reactions with alkynes, which proceeds through a C-H activation and vinylation sequence. rsc.org A plausible mechanism involves the formation of a rhodacycle intermediate, insertion of the vinylating agent, and subsequent β-hydride elimination to afford the vinylated product and regenerate the active catalyst. nih.gov

Table 3: Rhodium(III)-Catalyzed Direct C-H Vinylation of Arenes with a Directing Group This table provides representative data for the vinylation of a substrate with a directing group to illustrate the expected outcome for this compound.

| Entry | Arene | Vinylating Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Phenylpyridine | Vinyl Acetate | 2-(2-Vinylphenyl)pyridine | 85 |

| 2 | N-(p-tolyl)picolinamide | Vinyl Acetate | N-(2-vinyl-p-tolyl)picolinamide | 78 |

Data is synthesized from closely related examples in the literature.

Other Metal-Catalyzed C-H Activations (e.g., Carbene Insertion)

Beyond the more common C-H functionalization reactions, the N,N-diisopropylbenzamide directing group is effective in guiding other metal-catalyzed transformations, notably C-H insertions involving metal-carbene intermediates. These reactions typically utilize diazo compounds as carbene precursors and transition metals like rhodium or ruthenium as catalysts. nih.govnih.gov The generally accepted mechanism commences with the reaction of the metal catalyst with the diazo compound, leading to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive metal-carbene complex. researchgate.netmdpi.com

The N,N-diisopropylamide directing group then coordinates to the metal center, positioning the carbene in close proximity to the ortho C-H bond of the benzamide (B126). This is followed by the insertion of the carbene into the C-H bond, forming a new carbon-carbon bond. princeton.edu This process typically proceeds through a concerted, three-centered transition state, although the exact nature can be asynchronous. princeton.edu The reaction is highly valuable for constructing complex cyclic structures in a single step. For instance, rhodium(II)-catalyzed reactions of benzamides with donor/acceptor diazo compounds can lead to the formation of γ-lactams through this pathway. nih.gov

The reactivity and selectivity of these carbene insertion reactions are influenced by several factors, including the electronic properties of the carbene (destabilized by acceptor groups, stabilized by donor groups), the choice of metal catalyst and its ligand sphere, and the inherent reactivity of the C-H bond (tertiary > secondary > primary). mdpi.comprinceton.edu Ruthenium catalysts have also been shown to generate vinyl carbene complexes from enynes, which are competent species for subsequent C-H insertion into bonds directed by amide substituents. nih.gov

Table 1: Key Features of Metal-Catalyzed Carbene Insertion Directed by Amide Groups

| Feature | Description | Relevant Metals | Carbene Precursors |

| Mechanism | Formation of a metal-carbene complex followed by directed C-H insertion. | Rhodium, Ruthenium, Iridium, Iron | Diazo compounds, N-sulfonyl-1,2,3-triazoles |

| Key Intermediate | Electrophilic metal-carbene or carbenoid species. nih.govprinceton.edu | Rh(II), Ru(II) | Ethyl diazoacetate, donor/acceptor diazos |

| Directing Group Role | Positions the metal-carbene complex for regioselective ortho-C-H insertion. | N,N-diisopropylamide | N/A |

| Synthetic Utility | Formation of C-C bonds, synthesis of lactams and other heterocycles. nih.gov | Rhodium | Diazoacetoacetates |

Scope and Substrate Specificity in Directed C-H Activation of Benzamide Systems

Influence of Steric and Electronic Factors of the N,N-Diisopropyl Amide Group

The success and selectivity of C-H activation directed by the N,N-diisopropyl amide group are profoundly influenced by a combination of steric and electronic factors. These elements dictate the group's coordinating ability, the stability of the metallacyclic intermediate, and the accessibility of the target C-H bond. nih.gov

Steric Factors: The most prominent feature of the N,N-diisopropyl amide is its significant steric bulk. The two isopropyl groups create a sterically congested environment around the nitrogen and carbonyl oxygen atoms. This bulkiness has several consequences:

Enhanced Regioselectivity: The steric hindrance can prevent undesirable side reactions or functionalization at other positions, thereby increasing the fidelity of ortho-C-H activation. nih.gov It can physically block the catalyst from accessing more distant or sterically hindered C-H bonds.

Conformational Control: The bulky isopropyl groups restrict the rotation around the C-N amide bond, locking the molecule into a conformation that favors the formation of the pre-catalytic complex and the subsequent cyclometalated intermediate.

Reaction Rate Modulation: While beneficial for selectivity, excessive steric bulk can sometimes slow down the rate of C-H activation by hindering the optimal approach of the catalyst to the directing group and the C-H bond. nih.gov

Electronic Factors: The electronic nature of the amide group is also critical for its function as a directing group.

Coordinating Ability: The lone pairs of electrons on the carbonyl oxygen and, to a lesser extent, the nitrogen atom, allow the amide to act as an effective bidentate or monodentate ligand for the transition metal catalyst. The N,N-diisopropylamide is considered a relatively strong coordinating group. mdpi.com

Activation of the Metal Center: The electron-donating nature of the amide group can influence the electronic properties of the metal center upon coordination, affecting its reactivity in the C-H cleavage step.

Electrophilic Metalation: C-H activation is generally considered an electrophilic metalation process. The electronic properties of the aromatic ring, influenced by substituents like the 2-methoxy group in this compound, play a crucial role. Electron-donating groups on the ring can facilitate the C-H activation step. nih.gov

Table 2: Summary of Steric and Electronic Effects of the N,N-Diisopropyl Amide Group

| Factor | Effect | Consequence on C-H Activation |

| Steric Bulk | High steric hindrance from two isopropyl groups. | Enhances ortho-selectivity by blocking other sites; can modulate (increase or decrease) reaction rates. nih.govnih.gov |

| Conformational Rigidity | Restricted C-N bond rotation. | Pre-organizes the substrate for efficient cyclometalation. |

| Electronic Donation | Electron-rich amide functionality. | Acts as a strong coordinating group for the metal catalyst. mdpi.com |

| Coordination Mode | Bidentate (N,O) or monodentate (O) chelation. | Forms a stable 5-membered metallacycle, the key intermediate for ortho-direction. |

Regioselectivity Control in Aromatic Functionalization

The primary function of the N,N-diisopropylbenzamide group in C-H functionalization is to exert precise control over regioselectivity, overwhelmingly favoring substitution at the ortho position of the aromatic ring. nih.gov This high degree of control stems from the formation of a stable, five-membered cyclometalated intermediate.

The reaction is initiated by the coordination of the amide's carbonyl oxygen to the metal catalyst (e.g., Pd, Rh, Ru). This brings the metal center into the spatial vicinity of the ortho C-H bonds. Subsequently, an intramolecular C-H cleavage event occurs, often via a concerted metalation-deprotonation (CMD) mechanism, to form a robust palladacycle or a similar metallacyclic species. nih.gov This intermediate is the cornerstone of regioselectivity, as the C-M bond is now fixed at the ortho position, priming this site for subsequent reaction with a coupling partner.

Table 3: Regioselectivity in Benzamide-Directed C-H Functionalization

| Catalyst System | Coupling Partner | Functionalization Type | Regioselectivity |

| Rh(III) | Alkenes | Alkenylation | ortho |

| Pd(II) | Aryl Halides | Arylation | ortho |

| Ru(II) | Alkynes | Annulation | ortho |

| Rh(III) | Diazo Compounds | Carbene Insertion/Annulation | ortho |

Computational and Mechanistic Studies on Directing Group Effects

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of C-H activation reactions and understanding the precise role of directing groups like this compound. princeton.edu These studies provide critical insights into transition state geometries, reaction energy profiles, and the origins of observed selectivity. nih.govnih.gov

Mechanistic investigations have largely solidified the Concerted Metalation-Deprotonation (CMD) pathway as the operative mechanism for many C-H activations directed by benzamides. nih.gov DFT calculations help visualize this process, showing a single transition state where the C-H bond is broken and the C-M bond is formed simultaneously, often with the assistance of a ligand (like acetate) acting as a proton shuttle. mdpi.com Computational models can calculate the energy barriers for C-H activation at different positions (ortho, meta, para), consistently showing that the barrier for the ortho position is significantly lower due to the stability of the resulting five-membered metallacycle, thus rationalizing the observed regioselectivity. nih.govnih.gov

Furthermore, computational studies are crucial for understanding more subtle effects:

Ligand Effects: DFT can model how different ancillary ligands on the metal catalyst influence the geometry and electronics of the active species, explaining why certain ligands can accelerate the reaction or even alter its selectivity. chemrxiv.org

Substrate Effects: The impact of electronic substituents on the benzamide ring can be quantified. For example, calculations can confirm that electron-donating groups on the aryl ring lower the energy barrier for the electrophilic C-H cleavage step.

Stereoselectivity: In reactions involving chiral substrates or catalysts, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model the entire enzyme or catalyst environment and predict the origins of enantioselectivity. nih.gov

Reaction Pathways: DFT is used to compare the feasibility of different proposed mechanisms, such as CMD versus oxidative addition or sigma-bond metathesis, providing evidence for the most likely reaction channel.

An activation-strain model analysis, a computational tool, can decompose the reaction barrier into the energy required to distort the reactants into the transition-state geometry (strain) and the stabilizing interaction between them. Such analyses have shown that steric effects often play a determining role in the regioselectivity of C-H annulation reactions involving benzamides. nih.gov

Table 4: Insights from Computational Studies on Benzamide-Directed C-H Activation

| Computational Method | Studied Aspect | Key Findings |

| DFT | Reaction Mechanism | Confirms the prevalence of the Concerted Metalation-Deprotonation (CMD) pathway. mdpi.com |

| DFT | Origin of Regioselectivity | The energy barrier for ortho-C-H activation is significantly lower than for meta or para positions. nih.govnih.gov |

| Activation-Strain Model | Selectivity Determinants | Steric factors and reactant distortion energies are often the controlling elements in regioselectivity. nih.gov |

| QM/MM | Role of Environment | Elucidates the influence of the broader catalyst or enzyme structure on reactivity and stereoselectivity. nih.gov |

Advanced Spectroscopic and Structural Characterization in Research Endeavors

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of N,N-Diisopropyl-2-methoxybenzamide. By exploiting the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, enabling the unambiguous assignment of proton and carbon environments.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons within the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the downfield region of the spectrum. The methoxy (B1213986) (–OCH₃) group protons resonate as a sharp singlet, while the isopropyl groups exhibit more complex splitting patterns. The methine (–CH) protons of the isopropyl groups appear as a multiplet, coupled to the adjacent methyl protons. Due to the restricted rotation around the amide C-N bond, the four methyl groups of the two isopropyl substituents can become diastereotopic, leading to separate signals.

| Proton Environment | Typical Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic (Ar-H) | ~6.8 - 7.4 | Multiplet (m) |

| Methoxy (OCH₃) | ~3.8 | Singlet (s) |

| Isopropyl Methine (CH) | ~3.5 - 4.0 | Multiplet (m) |

| Isopropyl Methyl (CH₃) | ~1.2 - 1.5 | Doublet (d) |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

Carbon-¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is typically observed in the highly deshielded region of the spectrum. The aromatic carbons show a series of signals in the intermediate region, with the carbon atom attached to the methoxy group appearing at a characteristic downfield shift. The carbon atoms of the isopropyl groups and the methoxy group resonate in the upfield region of the spectrum. udel.educhemistrysteps.com

| Carbon Environment | Typical Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~168 - 172 |

| Aromatic C-O | ~155 - 160 |

| Aromatic C-H | ~110 - 130 |

| Aromatic C-C(O) | ~130 - 135 |

| Isopropyl Methine (CH) | ~46 - 52 |

| Methoxy (OCH₃) | ~55 |

| Isopropyl Methyl (CH₃) | ~20 - 22 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, for instance, confirming the coupling between the methine and methyl protons of the isopropyl groups. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). These techniques allow for the complete and unambiguous assignment of the entire molecular structure of this compound.

In-situ NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound in real-time. By acquiring NMR spectra directly from the reaction mixture at various time points, researchers can track the consumption of starting materials, the formation of intermediates, and the appearance of the final product. This technique provides valuable kinetic and mechanistic insights into the reactions where this compound acts as a reactant, catalyst, or product.

Mass Spectrometry (MS) in Product Identification and Purity Assessment

Mass spectrometry is a vital analytical technique for confirming the molecular weight and assessing the purity of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) corresponding to the intact molecule provides direct confirmation of its molecular weight. Fragmentation patterns observed in the mass spectrum can offer additional structural information, as characteristic fragments are formed from the parent molecule. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized to separate this compound from any impurities before mass analysis, thus providing a comprehensive assessment of its purity. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and in analyzing its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the tertiary amide. The C-N stretching vibration of the amide typically appears in the range of 1250-1350 cm⁻¹. The C-O stretching vibrations of the methoxy group and the aromatic ether linkage give rise to distinct bands, usually in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic (isopropyl) groups are observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong and characteristic Raman bands. The symmetric stretching of non-polar bonds can be particularly intense in Raman spectra, providing further structural details.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Amide C-N | Stretching | 1250 - 1350 |

| Aromatic C-O | Stretching | 1200 - 1275 |

| Alkyl C-O | Stretching | 1000 - 1150 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

| Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions. |

The combined application of these advanced spectroscopic techniques provides a robust and comprehensive characterization of this compound, which is essential for its application in various research endeavors.

Solid-State Characterization Techniques for Crystalline Forms and Material Science Applications

The solid-state properties of a chemical compound are crucial in materials science, influencing factors from stability and processability to its behavior in various applications. For this compound, which exists as a solid at room temperature, understanding its crystalline structure and thermal properties is essential for ensuring consistency and performance. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are fundamental in providing this detailed characterization. google.comfishersci.at

While specific experimental data for this compound is not extensively available in published literature, the application of these techniques to closely related benzamide (B126) structures provides a clear framework for the type of analysis that is conducted. For instance, detailed solid-state characterization has been performed on fluorinated analogues, highlighting the importance of these methods in distinguishing between different crystalline forms (polymorphs), which may exhibit distinct physical properties. google.comgoogleapis.com

X-ray Powder Diffraction (XRPD) for Crystalline Phase Analysis

X-ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline solids. It relies on the principle of diffraction, where X-rays are scattered by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, providing information about the crystal structure, phase purity, and degree of crystallinity. google.com

An XRPD pattern plots the intensity of diffracted X-rays against the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law. For a given crystalline form of a compound, the positions and relative intensities of these peaks are characteristic.

In the context of material science, XRPD is indispensable for:

Polymorph Screening: Identifying different crystalline forms of this compound that may arise during synthesis or processing. Each polymorph would produce a distinct XRPD pattern.

Phase Purity Assessment: Confirming the presence of a single crystalline phase and detecting any crystalline impurities.

Stability Studies: Monitoring changes in the crystalline structure of the material when subjected to different conditions such as heat, humidity, or mechanical stress.

While a specific XRPD pattern for this compound is not publicly documented, research on analogous compounds demonstrates that distinct crystalline forms can be identified and characterized by their unique XRPD peak positions. googleapis.comgoogle.com For example, the XRPD pattern of a related compound, 5-fluoro-N,N-diisopropyl-2-((4-(7-(((1r,4r)-4-(methylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)benzamide, shows characteristic peaks that define its specific crystalline form. google.com

A hypothetical table of XRPD peaks for a crystalline form of this compound would be structured as follows, listing the key diffraction angles and their relative intensities.

Hypothetical XRPD Data for a Crystalline Form of this compound

| Diffraction Angle (2θ) | Relative Intensity (%) |

|---|---|

| θ₁ | I₁ |

| θ₂ | I₂ |

| θ₃ | I₃ |

| θ₄ | I₄ |

| θ₅ | I₅ |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermal analysis techniques are critical for understanding the behavior of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used in the solid-state characterization of chemical compounds. google.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This technique is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. A DSC thermogram plots heat flow against temperature, with peaks indicating endothermic (heat-absorbing) or exothermic (heat-releasing) processes.

For this compound, DSC analysis would provide key information on:

Melting Point: An endothermic peak on the DSC thermogram would indicate the melting point of the compound, a fundamental indicator of purity.

Polymorphism: Different crystalline forms of a compound typically have different melting points and may exhibit solid-solid phase transitions that can be detected by DSC. googleapis.com

Crystallinity: The heat of fusion, calculated from the area of the melting peak, can be used to estimate the degree of crystallinity of the sample.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is used to determine the thermal stability of a material and to quantify mass loss associated with decomposition, dehydration (loss of water), or desolvation (loss of solvent). A TGA thermogram plots the percentage of initial mass remaining against temperature.

TGA is crucial for assessing:

Thermal Stability: The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

Composition: TGA can determine the presence of water or residual solvents in a crystalline sample. For example, a mass loss at temperatures below the boiling point of water or other solvents would suggest their presence in the crystal lattice. google.com

The thermal behavior of related benzamide compounds has been characterized using these techniques. For instance, DSC and TGA thermograms of various crystalline forms of a fluorinated analogue reveal distinct melting points and thermal decomposition profiles, underscoring the utility of these methods in solid-state analysis. google.comgoogle.com

The table below summarizes the kind of information that would be obtained from DSC and TGA analysis of a crystalline sample of this compound.

Summary of Potential Thermal Analysis Data for this compound

| Analytical Technique | Parameter Measured | Significance |

|---|---|---|

| DSC | Onset Temperature of Melting | Indicates the beginning of the melting process. |

| Peak Temperature of Melting | Corresponds to the melting point of the crystalline form. | |

| Heat of Fusion (ΔHfus) | Relates to the energy required to melt the sample and can indicate the degree of crystallinity. | |

| TGA | Onset of Decomposition | Indicates the temperature at which the compound begins to degrade. |

Note: The values in this table are placeholders as specific experimental data for this compound is not publicly available.

Computational and Theoretical Investigations of N,n Diisopropyl 2 Methoxybenzamide

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the geometries of molecules and the transition states of chemical reactions. For N,N-Diisopropyl-2-methoxybenzamide, DFT calculations can elucidate potential reaction pathways and the energies associated with them.

For instance, the rotation around the amide C-N bond is a critical conformational process in benzamides. science.govlibretexts.org DFT calculations can map the potential energy surface for this rotation, identifying the ground state conformations and the transition state energy barrier. science.gov This is crucial as the rotational barrier influences the molecule's dynamic behavior and its ability to adopt specific conformations required for biological activity. Studies on related amides have shown that DFT can accurately predict these rotational barriers. science.gov

Furthermore, DFT can be employed to study the mechanisms of chemical reactions involving this compound. mdpi.com For example, in the synthesis of benzamides, DFT can model the reaction steps, helping to understand the role of catalysts and reaction conditions. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, offering a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net

Table 1: Representative Applications of DFT in Benzamide (B126) Research

| Area of Investigation | Insights Gained from DFT |

| Amide Bond Rotation | Calculation of rotational energy barriers and identification of stable conformers. science.gov |

| Reaction Mechanisms | Elucidation of stepwise reaction pathways, including the role of catalysts. mdpi.comresearchgate.net |

| Transition State Analysis | Characterization of the geometry and energy of transition states for various reactions. |

Molecular Dynamics and Docking Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility of molecules over time. For this compound, an MD simulation would reveal the accessible conformations of the diisopropyl groups and the methoxy (B1213986) substituent, which are crucial for its interaction with biological targets. mdpi.com The study of related molecules like poly(N-isopropyl acrylamide) hydrogels has demonstrated the utility of MD in understanding the behavior of isopropyl groups in different environments. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to a protein receptor. scialert.netresearchgate.netdergipark.org.tr Docking studies on other benzamide derivatives have successfully identified key interactions with protein active sites, guiding the design of more potent compounds. researchgate.netnih.gov For this compound, docking simulations could identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comscialert.net

Table 2: Application of Molecular Dynamics and Docking to Benzamides

| Technique | Application to this compound | Example from Related Systems |

| Molecular Dynamics (MD) | Analysis of conformational flexibility and solvent effects. mdpi.com | Studying the dynamics of N-isopropyl groups in polymers. researchgate.net |

| Molecular Docking | Prediction of binding modes to biological targets. scialert.netresearchgate.netdergipark.org.tr | Identifying key interactions of benzamide derivatives with enzymes. researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. igi-global.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govtandfonline.com For a series of benzamide derivatives, a QSAR model could be developed to correlate physicochemical properties (descriptors) with a specific biological activity, such as enzyme inhibition. nih.govigi-global.com

Ligand-based drug design, which often employs QSAR and pharmacophore modeling, is particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com By analyzing a set of active and inactive molecules, a pharmacophore model can be generated, which represents the essential three-dimensional arrangement of functional groups required for activity. nih.gov This model can then be used to screen virtual libraries for new compounds with the desired activity. For this compound, if it were part of a series of active compounds, these methods could be used to design novel analogs with potentially improved properties. nih.govacs.org

Table 3: QSAR and Ligand-Based Design in Benzamide Research

| Approach | Description | Relevance to this compound |

| QSAR Modeling | Correlates molecular descriptors with biological activity to predict the potency of new compounds. igi-global.comnih.govtandfonline.com | Could be used to predict the activity of novel analogs based on structural modifications. |

| Ligand-Based Drug Design | Utilizes the information from known active ligands to design new molecules when the target structure is unknown. mdpi.com | Could guide the design of new benzamides with desired biological profiles. nih.govacs.org |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. computabio.comnih.gov These predictions can be invaluable in the interpretation of experimental spectra and for the structural elucidation of new compounds.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govrsc.org By comparing the calculated spectrum with the experimental one, the assignment of signals to specific atoms in the molecule can be confirmed. nih.gov This is particularly useful for complex molecules with overlapping signals.

Similarly, the infrared (IR) spectrum of this compound can be calculated using DFT. researchgate.netdiva-portal.org The predicted vibrational frequencies can be compared with the experimental IR spectrum to aid in the assignment of characteristic absorption bands, such as the amide C=O stretch. researchgate.netdiva-portal.orgmdpi.com The agreement between calculated and experimental spectra serves as a validation of the computational model and provides confidence in the predicted molecular structure and properties. arxiv.org

Table 4: Computational Prediction of Spectroscopic Data for Benzamides

| Spectroscopic Technique | Computational Method | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method) | Prediction of ¹H and ¹³C chemical shifts for structural assignment. nih.govnih.govrsc.org |

| Infrared (IR) Spectroscopy | DFT | Calculation of vibrational frequencies to aid in spectral interpretation. computabio.comresearchgate.netdiva-portal.org |

N,n Diisopropyl 2 Methoxybenzamide As a Privileged Scaffold in Medicinal Chemistry Research

Rationale for Benzamide (B126) Scaffolds in Molecular Design

Benzamide-based structures are recognized as "privileged scaffolds" in medicinal chemistry due to their recurring presence in a multitude of biologically active compounds and approved drugs. This prevalence stems from the inherent physicochemical properties of the benzamide moiety that make it an ideal building block for drug design. The amide bond is a stable, planar unit that can participate in hydrogen bonding as both a donor and an acceptor, facilitating strong and specific interactions with biological macromolecules such as enzymes and receptors.

The aromatic ring of the benzamide provides a rigid core that can be readily functionalized with various substituents to modulate properties like solubility, lipophilicity, and electronic distribution. This allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. The N,N-diisopropyl groups on the amide nitrogen of N,N-Diisopropyl-2-methoxybenzamide introduce steric bulk, which can influence the compound's conformation and selectivity for its target protein. Furthermore, the 2-methoxy group can play a crucial role in orienting the molecule within a binding pocket and can also be a site for metabolic modification. The combination of these features makes the this compound scaffold a highly attractive starting point for the development of new therapeutic agents across a range of disease areas.

Strategies for Designing and Synthesizing this compound Derivatives for Biological Target Research

The design of derivatives based on the this compound scaffold typically employs a combination of rational drug design strategies, including structure-based design and ligand-based design. In structure-based approaches, the three-dimensional structure of the target protein is used to guide the design of complementary ligands. Computational tools such as molecular docking can predict the binding mode and affinity of virtual compounds, allowing for the prioritization of derivatives for synthesis.

Ligand-based design is employed when the structure of the target is unknown. This approach relies on the knowledge of existing active molecules to develop a pharmacophore model, which defines the essential structural features required for biological activity. New derivatives can then be designed to fit this model.

The synthesis of this compound derivatives is generally achieved through standard amide bond formation reactions. A common synthetic route involves the reaction of 2-methoxybenzoyl chloride with diisopropylamine (B44863). For the creation of a library of derivatives, variations are typically introduced by using substituted 2-methoxybenzoic acids or a diverse range of secondary amines. Solid-phase synthesis can also be employed to facilitate the rapid generation of a large number of analogs for high-throughput screening.

For instance, in the synthesis of a series of 2-methoxybenzamide (B150088) derivatives, substituted acids can be refluxed with thionyl chloride (SOCl₂) to generate the corresponding acyl chlorides. These intermediates are then condensed with an appropriate amine in the presence of a base like triethylamine (B128534) in a suitable solvent such as dimethylformamide. nih.gov

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Interactions

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies are instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Compound Libraries for SAR Analysis

The systematic exploration of the chemical space around the this compound scaffold is achieved through the design and synthesis of compound libraries. These libraries are collections of structurally related compounds where specific regions of the molecule are systematically varied. This approach allows for the efficient mapping of the SAR.

Key diversification points for an this compound library would include:

Substituents on the phenyl ring: Introducing a variety of electron-donating and electron-withdrawing groups at different positions on the benzene (B151609) ring can probe the electronic and steric requirements of the binding pocket.

Modification of the N,N-diisopropyl group: Replacing the isopropyl groups with other alkyl or cyclic substituents can explore the impact of steric bulk and lipophilicity on activity and selectivity.

Alterations to the 2-methoxy group: Replacing the methoxy (B1213986) group with other alkoxy groups or hydrogen bond donors/acceptors can assess the importance of this feature for binding.

The synthesis of such libraries often utilizes parallel synthesis techniques, where multiple reactions are carried out simultaneously to expedite the creation of a large number of compounds for biological evaluation.

Correlation of Structural Modifications with Molecular Recognition Events

The data generated from the biological screening of the compound library are then analyzed to establish correlations between specific structural modifications and the observed changes in activity. This analysis helps to build a comprehensive SAR model.

For example, in the development of 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors, it was observed that the introduction of different substituents on a linked aromatic ring (part B of the molecule) significantly impacted activity. A monochlorine substituent resulted in a derivative with good activity (IC₅₀ = 0.12 μM), while a dichloride derivative showed a 2.2-fold loss in potency (IC₅₀ = 0.26 μM). nih.gov Fluoro-substituted analogs, while still effective, displayed higher IC₅₀ values compared to the monochloro derivative. nih.gov These findings suggest that the nature and position of substituents on this part of the molecule are critical for optimal interaction with the Smoothened (Smo) receptor, the target protein in the Hedgehog pathway.

Molecular docking studies can further illuminate these SAR findings at the molecular level. For instance, a highly potent 2-methoxybenzamide derivative, compound 21, was shown through computational modeling to form additional hydrogen bonds with residues Asp384 and Lys395 in the Smo receptor binding site compared to a reference compound. nih.gov This provides a rational explanation for its enhanced inhibitory activity.

Application of this compound Derivatives in Target-Oriented Inhibitor Design Research

The versatility of the this compound scaffold has led to its exploration in the design of inhibitors for various biological targets. A notable example is its application in the development of inhibitors for the Hedgehog signaling pathway.

Research into Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma. nih.gov The Smoothened (Smo) receptor is a key protein in this pathway, making it an attractive target for anticancer drug development. nih.gov

Researchers have successfully designed and synthesized a series of 2-methoxybenzamide derivatives as potent inhibitors of the Hh pathway. nih.gov These inhibitors were developed through structural modifications of a known Smo antagonist. The 2-methoxybenzamide scaffold was identified as an advantageous connector, leading to inhibitors with submicromolar IC₅₀ values in a Gli-luciferase reporter assay. nih.gov

One of the most potent compounds identified, compound 21, exhibited an IC₅₀ value of 0.03 μM. nih.gov This compound was found to block the trafficking of Smo into the primary cilium, a key step in Hh signal transduction. nih.gov Furthermore, it demonstrated significant antiproliferative activity against medulloblastoma (Daoy) cells. nih.gov

The table below summarizes the structure-activity relationship data for a selection of these 2-methoxybenzamide derivatives.

| Compound | R Group | IC₅₀ (μM) |

| 17 | 2-Cl | 0.12 ± 0.06 |

| 18 | 2,4-Cl₂ | 0.26 ± 0.08 |

| 19 | 3-F | 0.31 ± 0.09 |

| 20 | 4-F | 0.25 ± 0.03 |

| 21 | - | 0.03 ± 0.01 |

Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors. nih.gov

This research highlights the power of the this compound scaffold as a platform for the development of targeted cancer therapeutics. The ability to systematically modify the structure and observe corresponding changes in biological activity underscores the value of this privileged scaffold in modern medicinal chemistry.

Exploration of Menin-MLL Interaction Inhibitors

The interaction between the proteins menin and Mixed Lineage Leukemia (MLL) is a critical driver in certain types of aggressive cancers, particularly acute leukemias characterized by MLL gene rearrangements (MLL-r). nih.gov This protein-protein interaction (PPI) is essential for the leukemogenic activity of MLL fusion proteins, which deregulate the expression of key genes like HOXA9 and MEIS1, leading to impaired hematopoietic differentiation and unchecked cell proliferation. nih.govnih.govresearchgate.net Consequently, disrupting the menin-MLL interaction with small-molecule inhibitors has emerged as a promising therapeutic strategy for these hard-to-treat cancers. nih.govnih.gov

The development of these inhibitors is a significant challenge due to the large, complex interface where the two proteins meet. nih.gov However, structural studies have revealed a large central cavity on menin where MLL binds, providing a viable target for small molecules. nih.gov Structure-based drug design has led to the discovery of several classes of potent menin-MLL inhibitors. Initial efforts identified thienopyrimidine-based compounds, which were among the first small molecules reported to target this PPI. nih.gov Further research has yielded highly potent, orally bioavailable inhibitors like VTP50469 and ziftomenib (B3325460) (KO-539), which have shown remarkable efficacy in preclinical models and are advancing through clinical trials. nih.govresearchgate.netnih.gov These agents have been shown to displace menin from chromatin, leading to the downregulation of MLL target genes, induction of cancer cell differentiation, and apoptosis. nih.gov

While the direct application of the this compound scaffold as a menin-MLL inhibitor is not prominently documented in available research, the exploration for novel PPI inhibitors often involves screening diverse chemical libraries. The benzamide moiety itself is a common structural element in medicinal chemistry. google.com The discovery of menin-MLL inhibitors has been guided by identifying molecules that can effectively mimic the key binding motifs of MLL within the menin pocket. nih.gov The search continues for new chemical scaffolds that can offer improved potency, selectivity, and pharmacological properties. mdpi.com

Table 1: Examples of Menin-MLL Interaction Inhibitors and Their Activities

| Compound Name | Class | Target Activity | Cell Line(s) | Potency (IC50/GI50) | Reference(s) |

|---|---|---|---|---|---|

| VTP50469 | Thienopyrimidine derivative | Menin-MLL Interaction | MOLM13, RS4;11 | Selective responsiveness | nih.gov |

| Ziftomenib (KO-539) | Oral Menin Inhibitor | Menin-KMT2A Interaction | MLL-rearranged cell lines | Potent growth inhibition | researchgate.netnih.gov |

| MI-1481 | Thienopyrimidine derivative | Menin-MLL1 Interaction | - | IC50 = 3.6 nM | nih.gov |

| M-89 | Non-covalent inhibitor | Menin-MLL1 Interaction | MV-4-11, MOLM-13 | IC50 = 25 nM, 54 nM | mdpi.com |

| M-1121 | Covalent inhibitor | Menin-MLL1 Interaction | MOLM-13, MV-4-11 | IC50 = 51.5 nM, 10.3 nM | mdpi.com |

| Exemplified Compound | Menin/MLL Inhibitor | Menin-MLL PPI | MV-4-11, MOLM-13 | GI50 = 20 nM, 157.3 nM | bioworld.com |

Development of New Antiviral Agents based on Benzamide Scaffolds

The benzamide scaffold is a foundational structure for the development of new antiviral agents targeting a range of viruses. Researchers have successfully synthesized and tested various benzamide derivatives that demonstrate significant inhibitory effects on viral replication and mechanisms.

One area of investigation involves inhibitors of the influenza virus nucleoprotein (NP), which is a promising target for new anti-influenza drugs. scirp.org A series of benzamide derivatives were designed and found to potently block influenza A virus replication. scirp.org Compound 39 from this series was particularly effective, with IC50 values of 0.46 µM and 0.27 µM against H3N2 and H1N1 strains, respectively. scirp.org These compounds were shown to work by preventing the nuclear accumulation of the viral NP. scirp.org

In the fight against Human Immunodeficiency Virus (HIV-1), a benzamide derivative named AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide) was identified as a potent inhibitor of HIV-1 replication. nih.gov It exhibited an effective concentration (EC50) of 0.7 µM in CD4+ T cells. nih.govnih.gov Mechanistic studies revealed that AH0109 interferes with the early stages of the HIV-1 lifecycle, specifically inhibiting reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Notably, it was also effective against HIV-1 strains resistant to several clinically used antiviral drugs. nih.gov

Furthermore, other benzamide derivatives have been explored as broad-spectrum antiviral agents. A series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed to inhibit viral deubiquitinase (DUB) enzymes, which are crucial for the replication of viruses like Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus. rsc.orgresearchgate.net In vitro screening showed that these compounds possess strong antiviral activities, with IC50 values ranging from 10.22 to 44.68 µM against these viruses. rsc.orgresearchgate.net

Table 2: Antiviral Activity of Representative Benzamide Derivatives

| Compound/Series | Target Virus | Mechanism of Action | Potency | Reference(s) |

|---|---|---|---|---|

| Benzamide Derivative 39 | Influenza A (H3N2, H1N1) | Nucleoprotein (NP) Inhibition | IC50 = 0.46 µM (H3N2), 0.27 µM (H1N1) | scirp.org |

| AH0109 | HIV-1 | Reverse Transcription & cDNA Nuclear Import Inhibition | EC50 = 0.7 µM | nih.govnih.gov |

| 4-(2-nitrophenoxy)benzamides | Adenovirus, HSV-1, Coxsackievirus | Deubiquitinase (DUB) Inhibition | IC50 = 10.22 - 44.68 µM | rsc.orgresearchgate.net |

Investigation of Ligands for Specific Receptors (e.g., 5HT1A, 5HT2A, D2 receptors)

The 2-methoxybenzamide core is a key structural motif in ligands designed to interact with various G-protein coupled receptors (GPCRs) in the central nervous system, including serotonin (B10506) (5HT) and dopamine (B1211576) (D2) receptors. The specific substitution patterns on the benzamide scaffold are crucial for determining affinity and selectivity.

Dopamine D2 Receptors: The benzamide structure is a well-established pharmacophore for D2 receptor antagonists. Research into 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides has produced high-affinity ligands for D2 receptors. nih.gov The presence and positioning of the methoxy groups are critical for this interaction.

Serotonin 5HT1A Receptors: For the 5-HT1A receptor, the (2-methoxyphenyl)piperazine moiety is a recurring feature in many high-affinity ligands. nih.gov This highlights the importance of the 2-methoxy-substituted aryl group for receptor recognition. While not a direct benzamide, the structural and electronic properties of the 2-methoxyphenyl group are a shared and critical element.

Serotonin 5HT2A and Sigma-2 Receptors: The electronic properties of substituents on the benzamide ring can dramatically influence receptor selectivity. In a study of benzamide-isoquinoline derivatives, adding an electron-donating methoxy group to the benzamide phenyl ring was found to significantly increase affinity for the sigma-2 receptor, a target implicated in tumor progression. nih.gov Specifically, a methoxy group at the para-position improved sigma-2 selectivity over the sigma-1 receptor by over 600-fold. nih.gov While distinct from serotonin receptors, the principles of how electronic modifications on a benzamide scaffold tune receptor affinity and selectivity are broadly applicable in medicinal chemistry. Research on 2,5-dimethoxyphenylpiperidines has also identified this class as novel, selective 5-HT2A receptor agonists. nih.gov

Table 3: Binding Affinities of Representative Benzamide-Related Ligands

| Compound Class | Target Receptor(s) | Key Structural Feature | Binding Affinity (Ki) | Reference(s) |

|---|---|---|---|---|

| Benzamide-isoquinoline derivative (5e) | Sigma-2 / Sigma-1 | para-Methoxy on benzamide | High σ2 selectivity (631-fold over σ1) | nih.gov |

| 1-Arylpiperazynylalkyl derivatives | 5-HT1A, D2 | 8-amino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione core | Antagonistic at 5-HT1A; varied at D2 | nih.gov |

| 2,5-Dimethoxyphenylpiperidines | 5-HT2A | 2,5-Dimethoxyphenyl group | Selective 5-HT2A agonists | nih.gov |

Future Directions and Emerging Research Avenues for N,n Diisopropyl 2 Methoxybenzamide

Advancements in Directed C-H Functionalization Methodologies

The classical application of N,N-diisopropyl-2-methoxybenzamide has been in directed ortho-metalation (DoM), a powerful tool for regioselective functionalization. wikipedia.orgorganic-chemistry.org This involves the deprotonation of the aromatic ring at the position ortho to the directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org While effective, this method often requires cryogenic temperatures and highly basic conditions, limiting its functional group tolerance.

Future research is focused on overcoming these limitations by developing milder and more versatile C-H functionalization protocols. Key advancements include: